molecular formula C18H12ClF2NS B8633934 3-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine CAS No. 558462-76-3

3-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine

Cat. No.: B8633934
CAS No.: 558462-76-3
M. Wt: 347.8 g/mol
InChI Key: CBWCDIYRXPQDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine is a useful research compound. Its molecular formula is C18H12ClF2NS and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

558462-76-3

Molecular Formula

C18H12ClF2NS

Molecular Weight

347.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]pyridine

InChI

InChI=1S/C18H12ClF2NS/c19-13-3-6-15(7-4-13)23-18(12-2-1-9-22-11-12)16-10-14(20)5-8-17(16)21/h1-11,18H

InChI Key

CBWCDIYRXPQDNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=C(C=CC(=C2)F)F)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OC(c1cccnc1)c1cc(F)ccc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 3-[(2,5-difluorophenyl)-hydroxymethyl]pyridine (87 mg, 0.39 mmol) obtained in Referential Example 11 was dissolved in thionyl chloride (1.0 ml). A catalytic amount of dimethylformamide was added to the resulting solution and the resulting mixture was stirred for 14 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added dioxane and the resulting mixture was concentrated further. The residue thus obtained was dissolved in dimethylformamide (5 ml), followed by the addition of 4-chlorobenzenethiol (84 mg, 0.58 mmol) and potassium carbonate (323 mg, 2.34 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue thus obtained was subjected to silica gel chromatography (hexane:ethyl acetate=1:1) to give the title compound (131 mg, 96%) as an oil.
Name
3-[(2,5-difluorophenyl)-hydroxymethyl]pyridine
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step Two
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.